molecular formula C18H19NO B12021477 (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide

(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B12021477
M. Wt: 265.3 g/mol
InChI Key: QQGNTDGNJKWWPV-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Salor-int l448311-1ea can be synthesized through the reaction of 3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for Salor-int l448311-1ea are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salor-int l448311-1ea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Salor-int l448311-1ea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Salor-int l448311-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-MESITYL-3-PHENYLACRYLAMIDE: A closely related compound with similar chemical properties.

    (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide: Another compound with a similar structure and reactivity.

Uniqueness

Salor-int l448311-1ea is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+

InChI Key

QQGNTDGNJKWWPV-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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